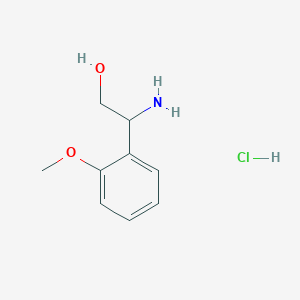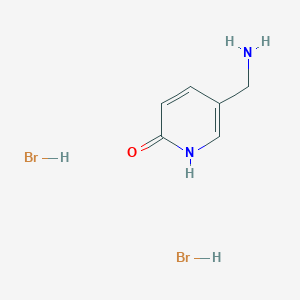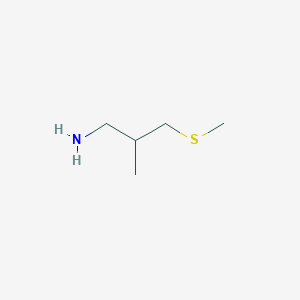
2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
Overview
Description
2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, also known as MPPP, is a synthetic opioid drug that was initially developed as an analgesic in the 1970s. It is a derivative of meperidine, and is a member of the phenylpiperidine class of opioids. MPPP has been studied for its analgesic, sedative, and euphoric effects, as well as its potential to produce physical and psychological dependence.
Scientific Research Applications
Neuroprotective Potential
2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride has shown significant potential as a neuroprotective agent. Particularly, a structurally related compound, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606), was found to be a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors. This compound demonstrated strong protective effects against glutamate toxicity in cultured hippocampal neurons, suggesting potential application in neurodegenerative disorders or acute neurological injuries such as stroke (Chenard et al., 1995).
Enhancement of Cognitive Performance
The compound has also been linked to the enhancement of cognitive performance. A related compound, RS 67333, demonstrated the ability to reverse cognitive deficits induced by atropine in a rat model, indicating a role in improving spatial learning and memory. This effect was specifically mediated through 5-hydroxytryptamine (5-HT4) receptors, showcasing the compound's potential in treating cognitive impairments or enhancing cognitive abilities (Fontana et al., 1997).
CO2 Capture Applications
The compound's derivatives have found applications in environmental technology as well. For instance, blends of piperazine and 2-amino-2-methyl-1-propanol (AMP), related to the compound , were characterized for their effectiveness in capturing CO2 through amine scrubbing. These blends demonstrated desirable properties like low viscosity and high CO2 absorption rates, making them suitable for industrial CO2 capture (Li et al., 2013).
Anticonvulsant Activity
Additionally, some derivatives of the compound have been investigated for their anticonvulsant activities. Mono-Mannich bases, which structurally relate to 2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, exhibited protective effects in maximal electroshock (MES) tests, suggesting potential utility in treating seizures or epilepsy (Gul et al., 2004).
properties
IUPAC Name |
2-amino-1-(4-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-7-9-17(10-8-12)15(18)14(16)11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYSYJHMNZGMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246172-77-9 | |
| Record name | 1-Propanone, 2-amino-1-(4-methyl-1-piperidinyl)-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



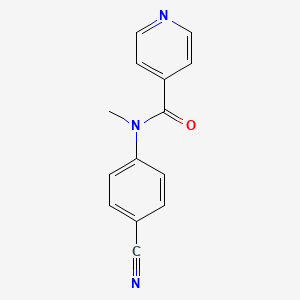
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
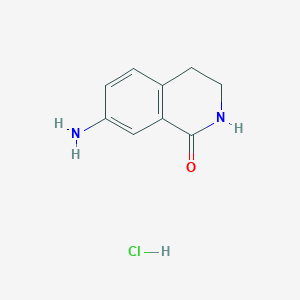
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
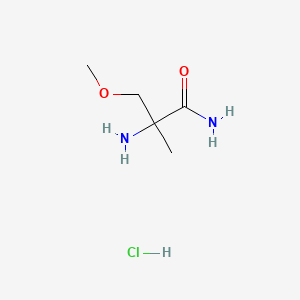
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
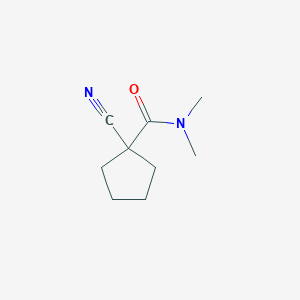

amino}acetic acid](/img/structure/B1525067.png)

